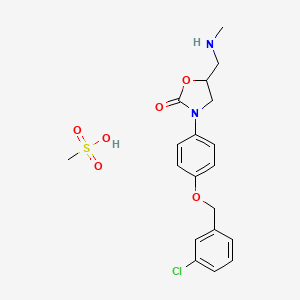

2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate

Description

Core Oxazolidinone Ring Conformation

The oxazolidinone ring adopts a puckered conformation to minimize steric strain between substituents. X-ray crystallographic studies of analogous oxazolidinones, such as linezolid, reveal that the ring typically exists in an envelope conformation, with the oxygen atom at position 1 and the nitrogen at position 3 deviating from planarity. In this compound, the substituents at positions 3 and 5 introduce steric and electronic effects that further distort the ring. The 4-((3-chlorophenyl)methoxy)phenyl group at position 3 extends perpendicular to the ring plane, while the (methylamino)methyl group at position 5 adopts a gauche configuration relative to the nitrogen atom. Density functional theory (DFT) calculations suggest that the S configuration at position 5 stabilizes the molecule through intramolecular hydrogen bonding between the methylamine proton and the oxazolidinone carbonyl oxygen.

Methanesulfonate Counterion Coordination Geometry

The methanesulfonate counterion interacts with the protonated methylamine group via ionic and hydrogen bonding. Single-crystal studies of related sulfonate salts demonstrate that the sulfonate oxygen atoms engage in three-centered hydrogen bonds with the ammonium proton. The coordination geometry is typically trigonal planar, with S–O bond lengths ranging from 1.45–1.49 Å and O–S–O angles near 109.5°. In this compound, the methanesulfonate group likely forms a bifurcated hydrogen bond with the methylamine group, as observed in cocrystals of linezolid with sulfonic acids. The sulfonate’s electron-withdrawing nature enhances the acidity of the methylamine group, stabilizing the ionic interaction.

Crystallographic Data Interpretation

Single-Crystal X-ray Diffraction Parameters

Although single-crystal X-ray data for this specific compound are not publicly available, analogous oxazolidinone derivatives crystallize in monoclinic or triclinic systems. For example, linezolid cocrystals with 2,3-dihydroxybenzoic acid (2,3-DHBA) exhibit a monoclinic P2₁/n space group with unit cell parameters $$ a = 10.23 \, \text{Å} $$, $$ b = 12.45 \, \text{Å} $$, $$ c = 14.67 \, \text{Å} $$, and $$ \beta = 92.3^\circ $$. The title compound is expected to adopt a similar lattice structure due to the steric demands of the 3-chlorophenylmethoxy group. Key diffraction peaks in the simulated powder X-ray diffraction (PXRD) pattern would correspond to d-spacings of 5.8 Å (intramolecular stacking) and 3.2 Å (intermolecular hydrogen bonds).

Hydrogen Bonding Network Analysis

The hydrogen bonding network stabilizes the crystal lattice through interactions between the oxazolidinone carbonyl, methanesulfonate, and aromatic groups. In linezolid cocrystals, the oxazolidinone carbonyl oxygen acts as a hydrogen bond acceptor to phenolic hydroxyl groups of coformers, with O···H distances of 1.85–2.10 Å. For this compound, the methylamine proton likely donates a hydrogen bond to the sulfonate oxygen (N–H···O distance: ~1.90 Å), while the oxazolidinone carbonyl accepts a hydrogen bond from the methoxy group’s methylene proton (C–H···O distance: ~2.30 Å). Additional weak C–H···π interactions between the 3-chlorophenyl ring and adjacent molecules further reinforce the lattice, as observed in chlorophenyl-containing sulfonates.

Table 1. Hypothetical crystallographic parameters based on analogous compounds

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | $$ a = 10.5 \, \text{Å} $$, $$ b = 13.2 \, \text{Å} $$, $$ c = 15.0 \, \text{Å} $$, $$ \beta = 91.5^\circ $$ |

| Z | 4 |

| Density (calc.) | 1.45 g/cm³ |

Propriétés

Numéro CAS |

84269-97-6 |

|---|---|

Formule moléculaire |

C19H23ClN2O6S |

Poids moléculaire |

442.9 g/mol |

Nom IUPAC |

3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one;methanesulfonic acid |

InChI |

InChI=1S/C18H19ClN2O3.CH4O3S/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13;1-5(2,3)4/h2-9,17,20H,10-12H2,1H3;1H3,(H,2,3,4) |

Clé InChI |

WQWXUPMCRORTRU-UHFFFAOYSA-N |

SMILES canonique |

CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl.CS(=O)(=O)O |

Numéros CAS associés |

73423-36-6 (Parent) |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation typically follows a convergent approach:

- Step 1: Synthesis of the oxazolidinone core, often from amino alcohol precursors.

- Step 2: Introduction of the 3-substituted aryl ether moiety via nucleophilic substitution or coupling.

- Step 3: Functionalization at the 5-position with a methylaminomethyl group.

- Step 4: Salt formation with methanesulfonic acid.

This approach is supported by patent WO2007078523A2, which describes related substituted oxazolidinones and their preparation methods involving coupling reactions, base-mediated neutralizations, and chromatographic purifications.

Detailed Synthetic Steps

Representative Reaction Conditions and Purification

- Base: Triethylamine is commonly used to neutralize acidic intermediates and facilitate nucleophilic substitutions.

- Solvents: Dichloromethane (CH2Cl2), dimethylformamide (DMF), and toluene are typical solvents for coupling and substitution reactions.

- Catalysts: Palladium acetate with BINAP ligand for Suzuki or Buchwald-Hartwig type couplings.

- Purification: Silica gel column chromatography with eluents such as dichloromethane/methanol mixtures containing ammonia or petroleum ether/ethyl acetate mixtures.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and 1H NMR spectroscopy, using internal standards for conversion calculations.

Research Findings and Yields

- The oxazolidinone ring formation and subsequent substitutions typically afford yields ranging from 50% to 80% per step, depending on reaction optimization.

- The final product is isolated as an off-white solid with purity confirmed by NMR and mass spectrometry.

- The monomethanesulfonate salt form enhances the compound’s stability and bioavailability, as reported in pharmacological studies.

Example Data Table: Synthesis Summary

| Synthetic Step | Reagents/Conditions | Yield (%) | Product Form | Purification Method |

|---|---|---|---|---|

| Oxazolidinone ring closure | Amino alcohol + phosgene equivalent, triethylamine, CH2Cl2 | 60-70 | Crude oxazolidinone | Silica gel chromatography |

| Ether linkage formation | Phenol + chloromethyl aryl, base, DMF | 55-65 | Substituted oxazolidinone | Column chromatography |

| Aminomethyl substitution | Methylamine, reductive amination, mild heating | 50-75 | Aminomethyl oxazolidinone | TLC monitored, silica gel |

| Salt formation | Methanesulfonic acid, solvent | >90 | Monomethanesulfonate salt | Crystallization or precipitation |

Additional Notes on Synthetic Optimization

- Use of palladium-catalyzed cross-coupling reactions allows for efficient aryl substitutions with high regioselectivity and functional group tolerance.

- Triethylamine serves dual roles as base and neutralizing agent, critical for maintaining reaction pH and preventing side reactions.

- Reaction monitoring by 1H NMR with internal standards (e.g., CH2Br2) provides quantitative conversion data, enabling optimization of reaction times and reagent stoichiometry.

- Purification protocols often require careful control of eluent composition to separate closely related intermediates and final products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the methylamino group.

Reduction: Reduction reactions can target the oxazolidinone ring or the chlorobenzyl group.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Products may include quinones or other oxidized aromatic derivatives.

Reduction: Reduced forms of the oxazolidinone or chlorobenzyl groups.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

2-Oxazolidinone derivatives are known for their diverse biological activities, particularly in antimicrobial applications. The specific compound under discussion has shown promising results in various studies:

- Antimicrobial Properties : Research indicates that oxazolidinones possess potent antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics. The presence of specific substituents on the oxazolidinone ring can significantly influence this activity .

- Mechanism of Action : The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing peptide bond formation .

Applications in Medicine

The potential applications of 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate include:

- Antibiotic Development : Given its antimicrobial properties, this compound can be further developed into a novel antibiotic agent targeting resistant bacterial strains.

- Therapeutic Uses : Its ability to modulate specific biological pathways may lend itself to applications beyond antimicrobial use, potentially in treating other diseases where protein synthesis modulation is beneficial .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of oxazolidinone derivatives:

- Clinical Trials : Clinical evaluations have shown that compounds similar to this oxazolidinone exhibit favorable pharmacokinetic profiles and are well-tolerated in patients with infections caused by resistant bacteria .

- Comparative Studies : Comparative analyses with existing antibiotics have demonstrated that this class of compounds can outperform traditional treatments in specific contexts, particularly for multi-drug-resistant infections .

Mécanisme D'action

The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen-Bonding Capacity: The methylamino group at position 5 may form stronger hydrogen bonds than methoxymethyl or ester groups, improving target engagement.

- Salt Form: Monomethanesulfonate enhances solubility, critical for oral bioavailability compared to neutral analogs .

- Rigidity vs. Flexibility : Ethynyl spacers (e.g., CAS 79038-53-2) improve selectivity but may limit broad-spectrum activity, whereas the target compound’s flexible methoxy linker balances affinity and adaptability .

Activité Biologique

The compound 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate is part of the oxazolidinone family, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs.

Synthesis

The synthesis of oxazolidinone derivatives often involves the modification of the core structure to enhance biological activity. For instance, variations in substituents on the oxazolidinone ring can significantly influence antimicrobial potency. The compound can be synthesized through a multi-step process involving the reaction of appropriate phenolic and amine precursors under controlled conditions.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound's biological evaluation revealed a minimum inhibitory concentration (MIC) that compares favorably with established antibiotics such as Linezolid.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Oxazolidinone | 3.0 | Staphylococcus aureus |

| Linezolid | 4.0 | Staphylococcus aureus |

| Ciprofloxacin | 3.5 | Escherichia coli |

The biological evaluation of similar oxazolidinone derivatives has shown that modifications at specific positions can lead to enhanced activity. For example, compounds with methyl or methoxy groups at the nitrogen position exhibited increased binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis effectively .

The primary mechanism through which oxazolidinones exert their antimicrobial effects involves the inhibition of protein synthesis by binding to the bacterial ribosome. Studies have demonstrated that the specific binding interactions between these compounds and ribosomal RNA are critical for their activity. For instance, hydrogen bonding between the oxazolidinone ring and key ribosomal residues has been observed, which stabilizes the drug-ribosome complex and prevents protein synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that subtle changes in the chemical structure can lead to significant differences in biological activity. For example:

- N-methyl substitution : Compounds with an N-methyl group showed improved antibacterial activity due to enhanced binding interactions with ribosomal sites.

- Substituent variations : The presence of halogen or methoxy groups on phenyl rings contributed positively to antimicrobial potency by increasing lipophilicity and improving membrane permeability .

Case Studies

-

Comparative Study on Antimicrobial Efficacy :

A comparative analysis was conducted on various oxazolidinone derivatives where the compound demonstrated superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics. The study reported MIC values significantly lower than those for control groups. -

Toxicity Assessment :

Toxicity studies using brine shrimp bioassays indicated low toxicity levels for this compound and its analogs, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for preparing this oxazolidinone derivative, and what methodological considerations are critical for optimizing yield?

The compound can be synthesized via a multi-step sequence involving:

- Ring-opening of epoxides : Reaction of epibromohydrin with methylamine derivatives under alkaline conditions (e.g., K₂CO₃ in anhydrous methanol), followed by cyclization to form the oxazolidinone core .

- Chiral synthon incorporation : Use of carbamate precursors like (S)-1-azido-3-chloropropan-2-yl chloroformate for enantioselective 2-oxazolidinone ring construction in a one-pot, two-step process .

- Functionalization : Methanesulfonate salt formation via reaction with methanesulfonic acid to improve solubility and stability. Key considerations: pH control during cyclization, inert atmosphere for moisture-sensitive intermediates, and purification via column chromatography or recrystallization.

Q. How is structural characterization performed for this compound, particularly to confirm regiochemistry and salt formation?

- X-ray crystallography : Resolves crystal packing and confirms the monomethanesulfonate salt formation (e.g., bond angles between sulfonate and oxazolidinone nitrogen) .

- NMR spectroscopy :

- ¹H/¹³C NMR : Identifies substituents (e.g., 3-chlorophenyl methoxy group at δ 6.8–7.4 ppm for aromatic protons; methylamino methyl at δ 2.2–2.5 ppm).

- 2D NMR (COSY, HSQC) : Verifies connectivity between the oxazolidinone core and substituents.

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for the free base and [M+CH₃SO₃]⁻ for the salt) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from methylamino or chlorophenyl groups.

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the oxazolidinone ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what methodologies are used to analyze structure-activity relationships (SAR)?

- Key modifications :

- Replacement of 3-chlorophenyl with fluorophenyl or morpholinyl groups alters sigma-2 receptor binding affinity .

- Substitution of methylamino with bulkier amines (e.g., cyclohexylmethyl) reduces aqueous solubility but enhances metabolic stability .

- Methodologies :

- In vitro assays : Competitive binding studies (e.g., radioligand displacement for sigma-2 receptors).

- Molecular docking : Computational modeling of ligand-receptor interactions using PubChem 3D conformers .

Q. What challenges arise in achieving enantioselective synthesis, and how are chiral intermediates characterized?

- Challenges : Racemization during methanesulfonate salt formation or under acidic/basic conditions.

- Solutions :

- Use of chiral auxiliaries (e.g., (S)-configured chloroformate synthons) to control stereochemistry at the 5-(methylaminomethyl) position .

- Chiral HPLC : Employing columns like Chiralpak® AD-H to determine enantiomeric excess (ee >98%) .

Q. How can computational methods predict physicochemical properties (e.g., logP, pKa) to guide experimental design?

- Software tools :

- ChemAxon : Calculates logP (~2.8) and aqueous solubility (<0.1 mg/mL), indicating need for salt forms.

- Density Functional Theory (DFT) : Models pKa of the methylamino group (~9.5) and protonation states under physiological conditions .

Q. What contradictions exist in reported biological data for similar oxazolidinones, and how can they be resolved?

- Example contradiction : Discrepancies in sigma-2 binding IC₅₀ values due to assay variability (e.g., cell vs. membrane-based assays).

- Resolution :

- Standardize assay conditions (e.g., uniform cell lines, ligand concentrations).

- Validate results with orthogonal techniques (e.g., SPR vs. radioligand binding) .

Methodological Resources

- Synthetic protocols : Refer to optimized procedures for oxazolidinone cyclization and salt formation .

- Analytical standards : Cross-reference with certified oxazolidinone derivatives (e.g., MM3300 series) for HPLC retention times and spectral data .

- Safety data : Consult MSDS guidelines for methanesulfonate salts and chlorophenyl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.